molecular formula C12H16BFN2O3 B1408877 (3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid CAS No. 1704082-15-4

(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1408877
CAS No.: 1704082-15-4
M. Wt: 266.08 g/mol
InChI Key: XJSSVWQSEQZXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperazine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reactants: Aryl halide (e.g., 3-fluoro-5-bromophenyl) and boronic acid derivative.

    Catalyst: Palladium(0) or palladium(II) complexes.

    Base: Commonly used bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvent: Typically, a mixture of water and an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid is primarily based on its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. The piperazine moiety can enhance the compound’s binding affinity to specific molecular targets, leading to increased potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler analog with a phenyl ring and a boronic acid group.

    3-Fluorophenylboronic Acid: Similar structure but lacks the piperazine moiety.

    4-Methylpiperazine-1-carbonylphenylboronic Acid: Similar structure but lacks the fluorine atom.

Uniqueness

(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid is unique due to the combination of the fluorine atom, piperazine moiety, and boronic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

[3-fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFN2O3/c1-15-2-4-16(5-3-15)12(17)9-6-10(13(18)19)8-11(14)7-9/h6-8,18-19H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSSVWQSEQZXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.